molecular formula C13H10Cl2N2 B8323697 4-Chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine

4-Chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine

Cat. No. B8323697
M. Wt: 265.13 g/mol
InChI Key: ARURLZXNVKNRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C13H10Cl2N2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-6-cyclopropylpyrimidine

InChI

InChI=1S/C13H10Cl2N2/c14-10-3-1-2-9(6-10)13-16-11(8-4-5-8)7-12(15)17-13/h1-3,6-8H,4-5H2

InChI Key

ARURLZXNVKNRCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round bottom flask was charged with 2-(3-chlorophenyl)-6-cyclopropylpyrimidin-4(3H)-one (2.46 g, 9.97 mmol). POCl3 (11.0 mL, 120 mmol) was cautiously added at 0° C. The resulting mixture was stirred at 100° C. for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane (50 mL) treated with aqueous sodium bicarbonate until the pH˜8. The aqueous layer was extracted with dichloromethane (4×25 mL). The combined organic extract was washed the saturated sodium chloride (20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica chromatography using hexanes/dichloromethane (3:1) as eluent to afford the title compound (2.55 g, 96%) as a white solid. MW=265.14. 1H NMR (CDCl3, 500 MHz) δ 8.38 (t, J=1.5 Hz, 1H), 8.28 (dt, J=8.0, 1.5 Hz, 1H), 7.44 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.38 (t, J=8.0 Hz, 1H), 7.12 (s, 1H), 2.04-1.97 (m, 1H), 1.33-1.27 (m, 2H), 1.18-1.13 (m, 2H).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
96%

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